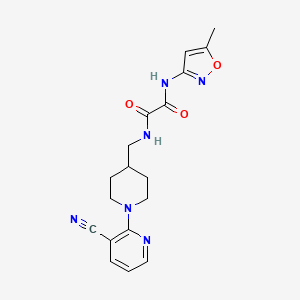

N1-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-N2-(5-methylisoxazol-3-yl)oxalamide

Description

Properties

IUPAC Name |

N-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]-N'-(5-methyl-1,2-oxazol-3-yl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N6O3/c1-12-9-15(23-27-12)22-18(26)17(25)21-11-13-4-7-24(8-5-13)16-14(10-19)3-2-6-20-16/h2-3,6,9,13H,4-5,7-8,11H2,1H3,(H,21,25)(H,22,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROSCRPGDACHADG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)C(=O)NCC2CCN(CC2)C3=C(C=CC=N3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-N2-(5-methylisoxazol-3-yl)oxalamide, identified by CAS number 1797951-56-4, is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and efficacy in various biochemical assays.

Chemical Structure and Properties

The molecular formula of this compound is C18H20N6O3, with a molecular weight of 368.4 g/mol. The structure includes a piperidine ring, a cyanopyridine moiety, and an isoxazole group, which are known to contribute to its biological activity.

| Property | Value |

|---|---|

| CAS Number | 1797951-56-4 |

| Molecular Formula | C18H20N6O3 |

| Molecular Weight | 368.4 g/mol |

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

Antiproliferative Effects

Recent studies have highlighted the antiproliferative activity of related compounds in the same structural family. For instance, derivatives with similar piperidine and pyridine structures showed significant inhibition of cancer cell lines, with GI50 values ranging from 29 nM to 78 nM against various cancer types. The most potent derivative exhibited an IC50 value of 68 nM against the EGFR mutant pathway, indicating a promising therapeutic potential for targeting specific cancer mutations .

The mechanism through which N1-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-N2-(5-methylisoxazol-3-yl)oxalamide exerts its biological effects involves interaction with key enzymes and signaling pathways. It is hypothesized that the compound may inhibit specific kinases involved in tumor progression and metastasis. Molecular docking studies suggest high binding affinity to the active sites of target proteins, which may lead to altered phosphorylation states and downstream signaling effects .

In Vitro Studies

In vitro experiments have demonstrated that compounds similar to N1-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-N2-(5-methylisoxazol-3-yl)oxalamide significantly reduced cell viability in several cancer cell lines, including MCF-7 (breast cancer), Panc-1 (pancreatic cancer), and A549 (lung cancer). The results indicated that these compounds could be more effective than established treatments like erlotinib .

Comparison with Similar Compounds

Key Structural and Functional Differences

Core Modifications: Compound A uniquely combines a 3-cyanopyridin-2-yl group on the piperidine ring with a 5-methylisoxazol-3-yl terminal group. This contrasts with analogs like Compound 8 and Compound 13, which feature thiazolyl and chlorophenyl substituents linked to antiviral activity . The cyano group in Compound A may enhance binding affinity to hydrophobic pockets in biological targets, while the isoxazole ring could improve metabolic stability compared to thiazole-containing analogs .

Stereoisomerism is a common challenge; Compound 14 exists as a 1:1 diastereomeric mixture , whereas Compound A’s stereochemical profile remains uncharacterized.

Metabolic Stability :

- Oxalamides like S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) undergo rapid metabolism in hepatocytes without amide hydrolysis, suggesting that Compound A ’s amide bonds may also resist enzymatic cleavage .

The absence of a chlorophenyl group in Compound A may redirect its mechanism toward alternative targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.